molecular formula C16H15NO6S B2897309 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine CAS No. 361472-41-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine

Cat. No.: B2897309
CAS No.: 361472-41-5
M. Wt: 349.36
InChI Key: ADFPMRGHMHJFMZ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a phenylsulfonyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenylsulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine has been studied for its potential antibacterial and enzyme inhibitory properties. It has shown promise as a potent antibacterial agent and moderate enzyme inhibitor.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including Alzheimer's disease. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity, as it can interact with enzymes and receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: This compound shares a similar benzodioxin core but has an acetamide group instead of the phenylsulfonyl group.

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound is structurally similar but lacks the glycine backbone.

Uniqueness: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine stands out due to its combination of the benzodioxin moiety and the phenylsulfonyl group attached to a glycine backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(19)11-17(24(20,21)13-4-2-1-3-5-13)12-6-7-14-15(10-12)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPMRGHMHJFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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